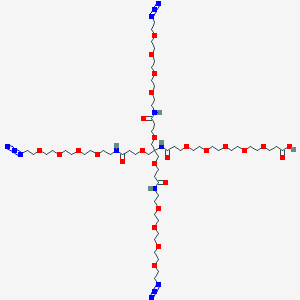
Acid-PEG5-Amide-Tri(3-methoxypropanamide-PEG4-Azide) Methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid-PEG5-Amide-Tri(3-methoxypropanamide-PEG4-Azide) Methane is a branched polyethylene glycol (PEG) linker with a terminal carboxylic acid group and three terminal azides. This compound is primarily used in PEGylation via Click Chemistry, which is a powerful and versatile method for bioconjugation. The molecular formula of this compound is C57H107N13O26, and it has a molecular weight of 1390.6 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The carboxylic acid group can be introduced through esterification or amidation reactions, while the azide groups are typically introduced via nucleophilic substitution reactions using azide salts .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process typically includes purification steps such as chromatography and crystallization to achieve a purity of 98% or higher .
Análisis De Reacciones Químicas
Types of Reactions
Acid-PEG5-Amide-Tri(3-methoxypropanamide-PEG4-Azide) Methane undergoes various chemical reactions, including:
Click Chemistry Reactions: The azide groups react with alkynes in the presence of a copper catalyst to form triazoles.
Amide Coupling Reactions: The carboxylic acid group can react with amines to form amide bonds
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts, alkynes, and appropriate solvents such as DMSO or DMF.
Amide Coupling: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and DCC (dicyclohexylcarbodiimide) in the presence of a base
Major Products Formed
Triazoles: Formed from Click Chemistry reactions.
Aplicaciones Científicas De Investigación
Acid-PEG5-Amide-Tri(3-methoxypropanamide-PEG4-Azide) Methane is widely used in various scientific research fields:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation to attach biomolecules such as proteins and peptides to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
Mecanismo De Acción
The primary mechanism of action of Acid-PEG5-Amide-Tri(3-methoxypropanamide-PEG4-Azide) Methane involves its ability to form stable covalent bonds through Click Chemistry and amide coupling reactions. The azide groups react with alkynes to form triazoles, while the carboxylic acid group reacts with amines to form amides. These reactions enable the compound to act as a versatile linker for various applications .
Comparación Con Compuestos Similares
Similar Compounds
- Acid-PEG4-Amide-Tri(3-methoxypropanamide-PEG3-Azide) Methane
- Acid-PEG6-Amide-Tri(3-methoxypropanamide-PEG5-Azide) Methane
- Acid-PEG10-Amide-Tri(3-methoxypropanamide-PEG9-Azide) Methane
Uniqueness
Acid-PEG5-Amide-Tri(3-methoxypropanamide-PEG4-Azide) Methane is unique due to its specific PEG chain length and the presence of three azide groups, which provide multiple sites for bioconjugation. This makes it particularly useful for creating complex, multi-functional molecules and materials .
Propiedades
Fórmula molecular |
C57H107N13O26 |
|---|---|
Peso molecular |
1390.5 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[3-[[1,3-bis[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C57H107N13O26/c58-68-64-9-20-82-28-36-90-44-41-87-33-25-79-17-6-61-52(71)1-13-94-49-57(67-55(74)4-12-77-23-31-85-39-47-93-48-40-86-32-24-78-16-5-56(75)76,50-95-14-2-53(72)62-7-18-80-26-34-88-42-45-91-37-29-83-21-10-65-69-59)51-96-15-3-54(73)63-8-19-81-27-35-89-43-46-92-38-30-84-22-11-66-70-60/h1-51H2,(H,61,71)(H,62,72)(H,63,73)(H,67,74)(H,75,76) |
Clave InChI |
KAUYRXCXYJYTHP-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOCCOCCOCCC(=O)O)C(=O)NC(COCCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])(COCCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])COCCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


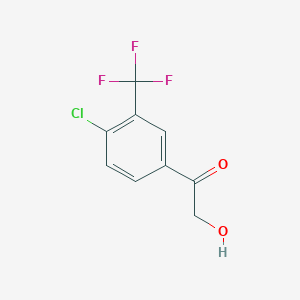
![(4-Propyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone](/img/structure/B15340753.png)
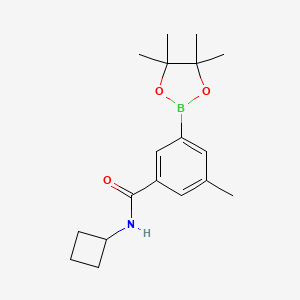
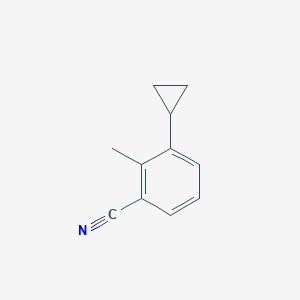
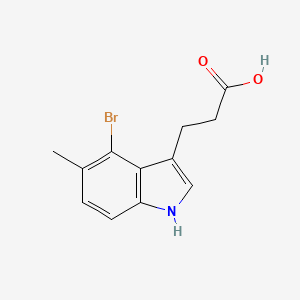
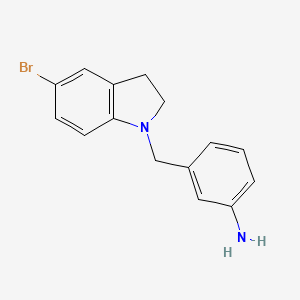
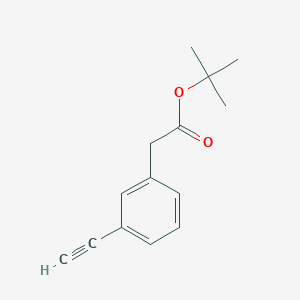
![1-[1-(3,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15340794.png)
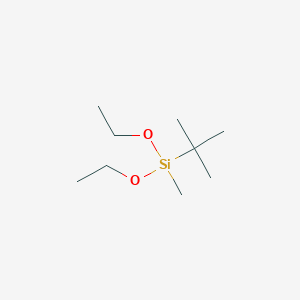
![4-(2-(4-(2-(pyridin-2-yl)-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yloxy)ethyl)morpholine](/img/structure/B15340805.png)
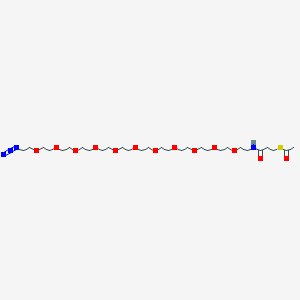
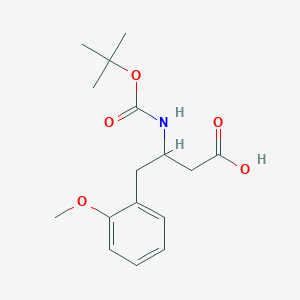
![4,4'-(1H,1'H-[2,2'-Biimidazole]-1,1'-diyl)dibenzoic acid](/img/structure/B15340821.png)

